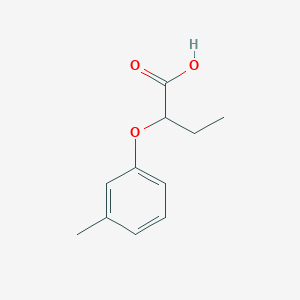

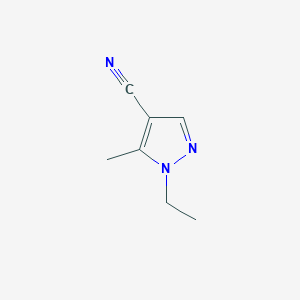

![molecular formula C7H7N3O B1276005 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol CAS No. 5217-59-4](/img/structure/B1276005.png)

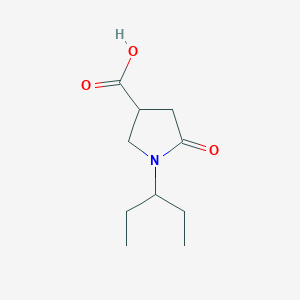

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol

Vue d'ensemble

Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is a compound that belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle, despite its relatively simple structure, has proven to be remarkably versatile, finding many different applications in various areas of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been the subject of several studies . For instance, one study developed four facile and efficient one-step procedures for the synthesis of various TP derivatives .Molecular Structure Analysis

The molecular structure of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol consists of a 1,2,4-triazolo[1,5-a]pyrimidine core with a methyl group at the 7-position . The TP heterocycle is isoelectronic with the purine ring, which has led to its investigation as a possible isosteric replacement for purines .Chemical Reactions Analysis

The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .Applications De Recherche Scientifique

Pharmaceutical Research: Antiviral Agents

The triazolopyrimidine scaffold, to which 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol belongs, has been identified as a promising structure in the development of new antiviral agents . Compounds based on this scaffold have shown the ability to inhibit influenza virus RNA polymerase, which is crucial for the virus’s replication process. This suggests that derivatives of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol could be synthesized and tested for their efficacy against various viral infections.

Medicinal Chemistry: Cardiovascular Therapeutics

In medicinal chemistry, the triazolopyrimidines have been explored for their potential as cardiovascular vasodilators . This application is particularly significant as it could lead to the development of new treatments for conditions such as hypertension and coronary artery disease. The molecule’s ability to interact with biological systems could be harnessed to modulate blood pressure and improve heart health.

Agricultural Chemistry: Herbicides

The triazolopyrimidine core is also present in structures used in agriculture, particularly as herbicides . The bioactivity of these compounds can be tailored to target specific weeds, offering a more selective approach to crop protection. Research into 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol derivatives could yield new, effective herbicidal agents.

Anticancer Research: Targeted Therapies

In the realm of anticancer research, triazolopyrimidines have been investigated for their anticancer properties . The ability of these molecules to interfere with the proliferation of cancer cells makes them candidates for targeted therapies. Derivatives of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol could be designed to attack specific cancer cell lines, minimizing damage to healthy cells.

Antibacterial and Antifungal Applications

The structural motif of triazolopyrimidines has been associated with antibacterial and antifungal activities . This opens up possibilities for 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol to serve as a starting point for the development of new antimicrobial drugs that could combat resistant strains of bacteria and fungi.

Chemical Biology: Metal Coordination

Triazolopyrimidines are known for their ability to act as ligands in metal coordination complexes . This property can be utilized in chemical biology to study metalloproteins or to develop metal-based drugs. Research into the coordination chemistry of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol could lead to novel insights and applications.

Neuroscience: Modulation of Fatty Acid-Binding Proteins

Some triazolopyrimidines have been recognized for their ability to modulate fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders like dyslipidemia and diabetes . Exploring the interactions of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol with FABPs could contribute to the development of new treatments for these metabolic diseases.

Analytical Chemistry: Mass Spectrometry

The mass spectrum of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol provides valuable information about its structure and fragmentation patterns . This data is essential for analytical chemists who use mass spectrometry to identify and quantify this compound in various samples, whether it’s for pharmacokinetic studies or environmental monitoring.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The exact mode of action of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol is not well-documented. It’s likely that it interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand its interactions .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

A related compound showed an oral bioavailability of 51% with high systemic exposure . This suggests that 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol might also have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been found to exhibit various biological activities .

Orientations Futures

Propriétés

IUPAC Name |

7-methyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-2-6-8-4-9-10(6)7(11)3-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZYFKSIVQROCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406631 | |

| Record name | SBB059274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

848316-23-4, 5217-59-4 | |

| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848316-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB059274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1275947.png)

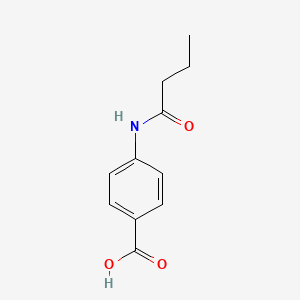

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)